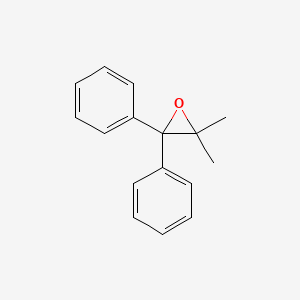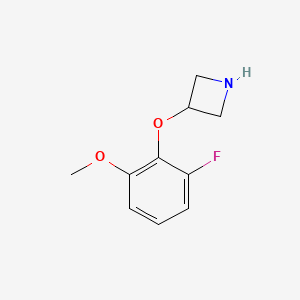
3-Bromo-2-(cyclohexylmethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(cyclohexylmethoxy)aniline is an organic compound with the molecular formula C13H18BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a cyclohexylmethoxy group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(cyclohexylmethoxy)aniline typically involves a multi-step process. One common method includes the bromination of 2-(cyclohexylmethoxy)aniline. The reaction is carried out using bromine or a bromine source such as copper(II) bromide (CuBr2) in a suitable solvent like tetrahydrofuran (THF) . The reaction conditions are carefully controlled to ensure high selectivity and yield of the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact. The bromination step is optimized to achieve high purity and yield, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(cyclohexylmethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized compounds.
Aplicaciones Científicas De Investigación
3-Bromo-2-(cyclohexylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. The bromine atom and the cyclohexylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-(cyclohexylmethoxy)aniline
- 3-Bromo-2-methoxyaniline
- 4-Bromo-3-(cyclohexylmethoxy)aniline
Uniqueness
3-Bromo-2-(cyclohexylmethoxy)aniline is unique due to the specific positioning of the bromine atom and the cyclohexylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activities.
Propiedades
Fórmula molecular |
C13H18BrNO |
|---|---|
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
3-bromo-2-(cyclohexylmethoxy)aniline |
InChI |
InChI=1S/C13H18BrNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2 |
Clave InChI |
KSVSRBSTVQSUMF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=C(C=CC=C2Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)
![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)

![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)
![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)





![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)

